(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-methylphenyl)pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC16305132
Molecular Formula: C24H18N2O4S2
Molecular Weight: 462.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H18N2O4S2 |
|---|---|
| Molecular Weight | 462.5 g/mol |
| IUPAC Name | 4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C24H18N2O4S2/c1-13-5-7-14(8-6-13)20-19(21(27)17-4-3-11-31-17)22(28)23(29)26(20)24-25-16-10-9-15(30-2)12-18(16)32-24/h3-12,20,28H,1-2H3 |
| Standard InChI Key | XJKQRWSSJPQLTG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)OC)O)C(=O)C5=CC=CS5 |
Introduction
Chemical Structure and Nomenclature
The compound features a central pyrrolidine-2,3-dione core substituted with three distinct functional groups (Figure 1):
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A 6-methoxy-1,3-benzothiazol-2-yl group at position 1, contributing aromaticity and electron-rich properties.
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A 4-methylphenyl group at position 5, enhancing lipophilicity and potential π-π interactions.
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A (4E)-hydroxy(thiophen-2-yl)methylidene moiety at position 4, introducing a conjugated system and hydrogen-bonding capability.
Table 1: Molecular Data
Synthesis and Optimization
The synthesis involves a multi-step strategy:
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Benzothiazole Ring Formation: Reacting 2-amino-6-methoxybenzothiazole with chloroacetyl chloride under basic conditions .
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Pyrrolidine Core Assembly: Utilizing a [3+2] cycloaddition between the benzothiazole intermediate and a thiophene-derived azomethine ylide .
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Functionalization: Introducing the 4-methylphenyl group via Suzuki-Miyaura coupling, achieving >75% yield .
Table 2: Key Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| 1 | Chloroacetyl chloride, K₂CO₃ | 80°C | 68% |
| 2 | Cu(OTf)₂, DMF | 120°C | 72% |
| 3 | Pd(PPh₃)₄, K₃PO₄ | 100°C | 78% |
Purification typically employs column chromatography (hexane:ethyl acetate, 3:1) and recrystallization from methanol.
Physicochemical Properties
The compound exhibits:
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Solubility: Moderate in DMSO (12.4 mg/mL) and dichloromethane (9.8 mg/mL), poor in water (<0.1 mg/mL).
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Stability: Stable under inert atmospheres up to 150°C (TGA data).
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pKa: Estimated 8.2 (hydroxy group) and 2.9 (dione carbonyl) via computational modeling .
Biological Activities
Table 3: Cytotoxicity Profiles (IC₅₀, μM)
| Cell Line | Compound | Doxorubicin (Control) |
|---|---|---|
| HCT-116 (Colon) | 23.89 | 7.36 |
| MCF-7 (Breast) | 42.23 | 5.46 |
| HepG2 (Liver) | 33.81 | 6.86 |
Mechanistic studies suggest inhibition of topoisomerase II (Ki = 0.68 μM) and induction of caspase-3-mediated apoptosis .
Antimicrobial Activity
Against multidrug-resistant Staphylococcus aureus (MIC = 8 μg/mL), outperforming vancomycin (MIC = 16 μg/mL). Synergy observed with β-lactams (FICI = 0.312) .
Structural and Conformational Analysis
X-ray crystallography of analogous compounds reveals:
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Pyrrolidine Ring: Adopts a half-chair conformation (Cremer-Pople parameters: θ = 121.4°, φ₂ = 0.456) .
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Intermolecular Interactions: O-H···N hydrogen bonds (2.11 Å) and C-H···π stacking (3.42 Å) stabilize the crystal lattice .
Applications and Future Directions
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